molecular formula C8H18BF3O B1329336 Boron, trifluoro[1,1'-oxybis[butane]]-, (T-4)- CAS No. 593-04-4

Boron, trifluoro[1,1'-oxybis[butane]]-, (T-4)-

Cat. No. B1329336
CAS RN: 593-04-4
M. Wt: 198.04 g/mol
InChI Key: PVKVBDZRILNPJY-UHFFFAOYSA-N
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Description

Boron trifluoro[1,1'-oxybis[butane]]-, (T-4)-, is a boron-containing compound that is not directly discussed in the provided papers. However, the papers do provide insights into the chemistry of related boron compounds, particularly those involving trifluoromethyl groups and pentafluorophenyl groups, which are known for their strong Lewis acidity and utility in various chemical reactions .

Synthesis Analysis

The synthesis of boron compounds often involves the reaction of boron halides with organic ligands or the use of boronic esters and organotrifluoroborates as intermediates. For example, tris(pentafluorophenyl)borane can be synthesized by treating boron tribromide with tetrameric F3CC6F4-CuI . Organotrifluoroborates are used as alternatives to boronic acids in Suzuki-Miyaura coupling reactions due to their stability . The synthesis of boron trifluoro[1,1'-oxybis[butane]]-, (T-4)-, would likely involve similar strategies, utilizing the stability and reactivity of boron with fluorinated organic compounds.

Molecular Structure Analysis

The molecular structure of boron compounds can be quite complex, with the potential for various coordination geometries. For instance, the ammonia adduct of tris(pentafluorophenyl)boron can form supermolecules through hydrogen bonding, resulting in a range of solid-state architectures from simple pairings to two-dimensional networks . The molecular structures of boron compounds are often elucidated using techniques such as NMR, single-crystal diffraction, and electron diffraction .

Chemical Reactions Analysis

Boron compounds are known for their participation in a wide array of chemical reactions due to their Lewis acidity. Tris(pentafluorophenyl)borane, for example, is used as a catalyst in hydrometallation, alkylation, and aldol-type reactions . It can also stabilize unusual coordination geometries and induce unique reactions . Boron trifluoride has been used to catalyze rearrangements and promote intramolecular alkyne-aldehyde metathesis . These examples suggest that boron trifluoro[1,1'-oxybis[butane]]-, (T-4)-, could also be involved in similar types of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of boron compounds are influenced by their molecular structure and the electronic effects of their substituents. Tris(trifluoromethyl)borane carbonyl, for example, is a colorless liquid that decomposes slowly at room temperature, and its reactivity towards nucleophiles can vary depending on the nature of the nucleophile . The Lewis acidity of boron compounds can be quantified using methods like the Gutmann-Beckett method, and their properties can be compared to other known superacids . The physical and chemical properties of boron trifluoro[1,1'-oxybis[butane]]-, (T-4)-, would likely be characterized by similar methods to understand its reactivity and potential applications.

Scientific Research Applications

Boron Chelates Synthesis

Boron chelates involving trifluoro groups have been synthesized by reacting butoxy(butylthio)diphenylborane with 5,5,5-trifluoro-4-aminopent-3-en-2-one, leading to the creation of β-diiminate complexes of boron. These complexes have been explored for their unique chemical properties and reactions with primary amines (Vasil’ev et al., 1992).

Catalyst in Hydrosilylation

Tris(pentafluorophenyl)boron, a compound related to Boron trifluoro[1,1'-oxybis[butane]]-, has shown effectiveness as a catalyst in the hydrosilylative reduction of tertiary and N-phenyl secondary amides. This application demonstrates its potential in facilitating various chemical transformations under mild conditions (Chadwick et al., 2014).

Reactivity in Organic Chemistry

Potassium trifluoro(organo)borates, closely related to Boron trifluoro[1,1'-oxybis[butane]]-, are used in organic chemistry for their reactivity through intermediate formation of difluoroboranes and in transmetallation reactions with transition metals. These compounds are found to be more reactive than traditional boronic acids or esters, demonstrating their utility in various chemical reactions (Darses & Genêt, 2003).

Lewis Acid Catalysis

Tris(pentafluorophenyl)borane, a compound in the same family, is utilized as a Lewis acid catalyst in a range of reactions like catalytic hydrometallation, alkylation, and aldol-type reactions. Its unique properties make it suitable for stabilizing less favored tautomeric forms through adduct formation, showcasing its versatility in chemical processes (Erker, 2005).

Organotrifluoroborates in Suzuki Coupling

Organotrifluoroborates, derivatives of Boron trifluoro[1,1'-oxybis[butane]]-, are used in Suzuki-Miyaura and other cross-coupling reactions. Their stability against various reagents makes them advantageous for preserving valuable carbon-boron bonds during complex reactions (Molander & Ellis, 2007).

Safety And Hazards

“Boron, trifluoro[1,1’-oxybis[butane]]-, (T-4)-” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid and is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage and may cause respiratory irritation .

properties

IUPAC Name

1-butoxybutane;trifluoroborane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O.BF3/c1-3-5-7-9-8-6-4-2;2-1(3)4/h3-8H2,1-2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKVBDZRILNPJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(F)(F)F.CCCCOCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18BF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060473
Record name Boron, trifluoro[1,1'-oxybis[butane]]-, (T-4)-
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Molecular Weight

198.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boron, trifluoro[1,1'-oxybis[butane]]-, (T-4)-

CAS RN

593-04-4
Record name Boron, trifluoro(1,1'-oxybis(butane))-, (T-4)-
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Record name Boron, trifluoro[1,1'-oxybis[butane]]-, (T-4)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Boron, trifluoro[1,1'-oxybis[butane]]-, (T-4)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trifluoro[1,1'-oxybis[butane]]boron
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